2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 477329-21-8
Cat. No.: VC11306608
Molecular Formula: C22H15BrF3N5OS
Molecular Weight: 534.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477329-21-8 |
|---|---|
| Molecular Formula | C22H15BrF3N5OS |
| Molecular Weight | 534.4 g/mol |
| IUPAC Name | 2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C22H15BrF3N5OS/c23-16-4-6-18(7-5-16)31-20(14-8-10-27-11-9-14)29-30-21(31)33-13-19(32)28-17-3-1-2-15(12-17)22(24,25)26/h1-12H,13H2,(H,28,32) |
| Standard InChI Key | NVNJMJSDMUMCFG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)C(F)(F)F |
Introduction
Structural Elucidation and Molecular Characteristics
The compound’s molecular formula is C₂₂H₁₅BrF₃N₅OS, with a molar mass of 534.4 g/mol. Its IUPAC name reflects the integration of a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl-acetamide moiety linked to a 3-(trifluoromethyl)phenyl group. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 477329-21-8 |
| SMILES | C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)C(F)(F)F |
| InChIKey | NVNJMJSDMUMCFG-UHFFFAOYSA-N |
| XLogP3 | 5.9 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
The presence of bromine and trifluoromethyl groups enhances its lipophilicity, while the triazole and pyridine rings contribute to π-π stacking interactions.
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Triazole Ring Formation: Cyclization of 2-acyl-N-(3-trifluoromethylphenyl)hydrazine-1-carbothioamide with hydrazine hydrate yields the 1,2,4-triazole core.
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Sulfanyl Linkage Introduction: Thioetherification using thioglycolic acid introduces the sulfanyl-acetamide side chain.
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Functionalization: Electrophilic substitution installs the 4-bromophenyl and pyridin-4-yl groups under Ullmann coupling conditions.
Chemical Modifications
The sulfanyl (-S-) and acetamide (-NHCO-) groups serve as reactive sites:
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Metal Complexation: Analogous triazole derivatives form coordination complexes with Zn²⁺ and Cd²⁺, enhancing their stability and bioactivity.
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Nucleophilic Substitution: The bromine atom at the para position of the phenyl ring permits Suzuki-Miyaura cross-coupling for diversification.
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C) but highly soluble in DMSO (>50 mg/mL).
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Stability: Stable under ambient conditions for 24 months but degrades upon prolonged UV exposure due to the bromophenyl moiety.
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C-N stretch) confirm the acetamide group.
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NMR (¹H): Signals at δ 8.75 ppm (pyridine-H) and δ 7.65 ppm (trifluoromethylphenyl-H) validate the aromatic substitution pattern.
Computational and Structural Analysis
Density Functional Theory (DFT)
DFT calculations at the B3LYP/6-311G(d,p) level reveal a planar triazole ring with a dihedral angle of 12.3° between the pyridine and bromophenyl groups. The HOMO-LUMO gap of 4.8 eV suggests moderate reactivity, aligning with its antioxidant behavior.
X-ray Crystallography
Single-crystal studies of analogous compounds show centrosymmetric dimers stabilized by N-H···O hydrogen bonds (2.89 Å) and weak C-O···π interactions (3.42 Å).
Applications and Future Directions
Pharmaceutical Development
The compound’s dual antioxidant and antimicrobial properties position it as a candidate for:
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Topical formulations for infected wounds.
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Adjuvants in chemotherapy to reduce oxidative damage.
Material Science
Its ability to form metal complexes could be exploited in supramolecular assemblies for catalytic applications.
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